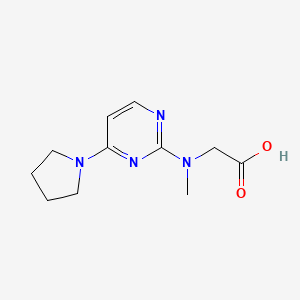
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
Descripción general
Descripción
“2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be divided into two main types . The first type relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring and its derivatives . The structure of the obtained products can be confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives often involve reactions with (hetero)aromatic C-nucleophiles . The reaction conditions and the synthetic strategies used can greatly influence the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors. For example, the physicochemical parameters of pyrrolidine can be compared with the parent aromatic pyrrole and cyclopentane .
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and the ability to enhance the stereochemistry of molecules. It contributes to the three-dimensional coverage of the molecule, which is crucial for the interaction with biological targets. This compound can be used to design novel biologically active compounds with target selectivity .
Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structural motif with the compound , have shown promising in vitro anticancer activity. The presence of the pyrrolidine ring can influence the synthesis of such derivatives, which are tested against various human cancer cell lines, indicating potential applications in cancer treatment .
Chemotherapeutic Research
The pyrrolidine derivative is potentially useful in the synthesis of chemotherapeutic agents like monastrol, an inhibitor of mitotic kinesin. Such compounds are of interest for their roles in halting the proliferation of cancer cells .
Structure-Activity Relationship (SAR) Studies
The pyrrolidine moiety’s contribution to the stereochemistry of drug candidates is significant. It allows researchers to explore the influence of steric factors on biological activity, which is essential for understanding the SAR of new drug candidates .
Synthesis of Bioactive Molecules
The compound can be involved in the synthesis of bioactive molecules with enhanced pharmacophore space exploration due to its sp3-hybridization. This is crucial for the development of new drugs with varied biological profiles .
Mecanismo De Acción
Target of Action
The compound 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is known to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Upon binding to its targets, 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid induces changes in the activity of these proteins. For instance, by acting as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . By inhibiting enzymes such as phosphodiesterase type 5, it affects the levels of cyclic guanosine monophosphate (cGMP) in cells, influencing various cellular processes .
Biochemical Pathways
The action of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid on its targets affects several biochemical pathways. For instance, by inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle, affecting energy production in cells . Its antioxidative properties may also impact redox homeostasis within cells .
Result of Action
The molecular and cellular effects of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid’s action are diverse, given its multiple targets. For instance, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Furthermore, its effects on cell cycle have been characterized .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[methyl-(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(8-10(16)17)11-12-5-4-9(13-11)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYYSYQHKCLGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



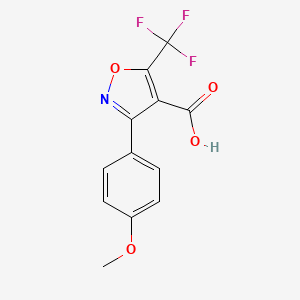
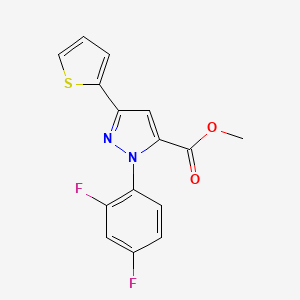
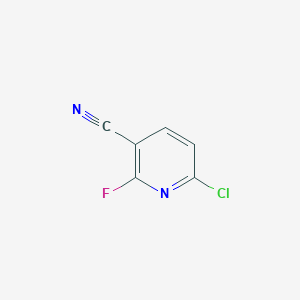
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)
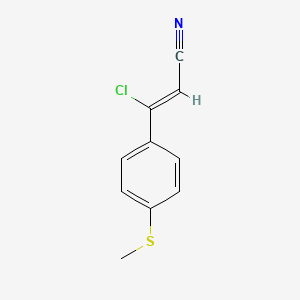
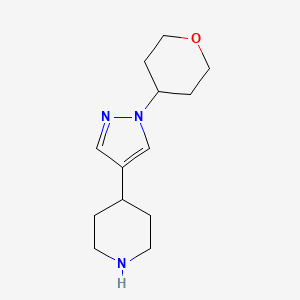
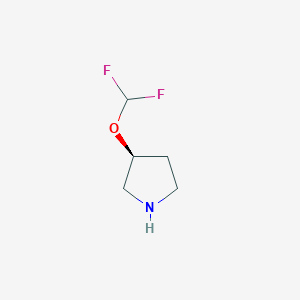
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)

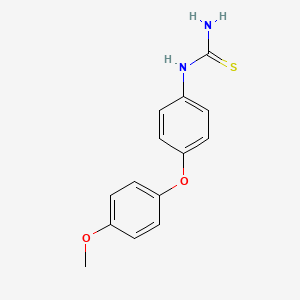
![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)
![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)